2,5-Dimethoxy-4-nitroazobenzene
Description
Contextualization of Azobenzene (B91143) Chromophores within Photoresponsive Molecular Systems
At the heart of photoresponsive molecular systems are molecules that can undergo reversible structural changes upon exposure to light. nih.gov Azobenzenes are exemplary in this regard, capable of switching between a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer when irradiated with light of a specific wavelength. nih.gov This reversible isomerization process induces significant changes in the molecule's geometry, which in turn can alter the macroscopic properties of a material incorporating these molecules. nih.govresearchgate.net This light-induced transformation is the foundation for their application in a wide array of "smart" materials, including light-controlled adhesives, photoresists for semiconductors, and even in the realm of photobiology. rsc.org
The efficiency and characteristics of this photoswitching behavior can be finely tuned by introducing different functional groups onto the azobenzene scaffold. nih.gov These substitutions can influence the absorption spectra, the thermal stability of the cis isomer, and the quantum yields of the photoisomerization process. nih.govmdpi.com
Rationale for Investigating 2,5-Dimethoxy-4-nitroazobenzene within Advanced Materials Research
The specific substitution pattern of this compound, featuring electron-donating methoxy (B1213986) groups and an electron-withdrawing nitro group, makes it a compound of particular interest. This "push-pull" electronic arrangement can significantly influence the molecule's properties. colostate.edu For instance, such substitutions are known to red-shift the absorption bands of the molecule, potentially allowing for isomerization with lower-energy visible light. colostate.edu
The synthesis of related structures, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine, highlights the accessibility of precursors for creating diverse 2,5-dimethoxy-4-nitro-substituted compounds. mdpi.commdpi.com Research into the electrochemical properties of 2,5-dimethoxy nitrobenzene (B124822) derivatives has also been undertaken, providing insights into their redox behavior, which is crucial for understanding their stability and potential electronic applications. researchgate.net The identification of related compounds like 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N) further underscores the synthetic accessibility and diverse research interest in this substitution pattern. nih.gov
The investigation of this compound is driven by the desire to create materials with precisely controlled photoresponsive behavior. The interplay between the electron-donating and electron-withdrawing groups is expected to lead to unique photochemical and photophysical properties, making it a valuable building block for advanced materials.
Overview of Research Trajectories for Substituted Azobenzene Derivatives
The field of substituted azobenzene research is vibrant and multifaceted, with several key trajectories shaping its future. researchgate.net A primary focus is on the rational design of molecules to achieve specific photoswitching characteristics. This includes efforts to create thermally stable cis-isomers for applications requiring long-term information storage, as well as developing systems that can be switched with low-energy visible or even near-infrared light. researchgate.net
Researchers are exploring the impact of various substitution patterns on the photoisomerization mechanism itself. nih.gov For example, the introduction of bulky substituents can hinder the isomerization process, affecting the rate of thermal relaxation from the cis to the trans form. nih.gov Furthermore, the position of the substituents on the aromatic rings has been shown to have a profound effect on the light-response, thermal stability, and even the self-assembly of these molecules into supramolecular structures. nih.gov
The integration of azobenzene derivatives into polymers and hydrogels is another major research avenue. rsc.org This allows for the creation of macroscopic materials whose shape, adhesion, or other physical properties can be controlled by light. The development of photo-controlled hydrogel adhesives based on azobenzenes with different electronic push-pull groups is a testament to this approach. rsc.org As our understanding of the structure-property relationships in substituted azobenzenes deepens, the potential to design and synthesize novel photoresponsive materials with tailored functionalities for a vast range of applications continues to expand. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
80830-37-1 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2,5-dimethoxy-4-nitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C14H13N3O4/c1-20-13-9-12(17(18)19)14(21-2)8-11(13)16-15-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
OUTAMTFNSWLMSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of 2,5 Dimethoxy 4 Nitroazobenzene
Established Synthetic Pathways to Azobenzene (B91143) Derivatives
The synthesis of azobenzenes is a well-established field in organic chemistry, with several classical methods available. researchgate.net The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Diazotization and Coupling Reactions in Azobenzene Synthesis
The most common and versatile method for synthesizing azobenzenes is the diazotization of a primary aromatic amine followed by an azo coupling reaction. libretexts.orgnih.gov This process involves two main steps:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. nih.gov The resulting diazonium salts are generally unstable and are used immediately in the next step. nih.gov
Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778). libretexts.orgnih.gov The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring, usually at the para position to the activating group. libretexts.org
The pH of the reaction medium is a critical factor in the coupling reaction. For instance, an amino group is a stronger activating group at an acidic pH (<6), while a phenolic group is a stronger activator at an alkaline pH (>7.5) due to the formation of the more nucleophilic phenoxide ion. libretexts.orgtxst.edu
Other established methods for azobenzene synthesis include the Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline, and the Wallach reaction, which converts azoxybenzenes into hydroxy-substituted azobenzenes in an acidic medium. researchgate.net Oxidative coupling of anilines is another approach, though it can sometimes be limited by the strength of the oxidizing agent, which may affect other functional groups on the molecule. txst.edu
Specific Approaches for Incorporating Dimethoxy and Nitro Substituents
To synthesize 2,5-Dimethoxy-4-nitroazobenzene, specific starting materials bearing the dimethoxy and nitro functionalities are required. One plausible synthetic route would involve the diazotization of an aniline precursor already containing the desired substituents, followed by coupling with an appropriate aromatic partner.
Alternatively, functional groups can be introduced onto a pre-existing azobenzene scaffold. For instance, the nitration of 1,4-dimethoxybenzene (B90301) is known to produce a mixture of dinitro isomers, including 1,4-dimethoxy-2,5-dinitrobenzene. mdpi.com This dinitro compound could then potentially be selectively reduced or otherwise modified to generate the desired azobenzene derivative. The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been reported via the nitration of 2-fluoro-1,4-dimethoxybenzene, demonstrating a method for introducing a nitro group at the 4-position of a 2,5-dimethoxy-substituted benzene (B151609) ring. mdpi.com
The table below outlines a potential synthetic approach for this compound, highlighting the key reactants and reaction types.
| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |
| 1 | 2,5-Dimethoxyaniline (B66101) | Sodium Nitrite / HCl | Diazotization | 2,5-Dimethoxybenzenediazonium chloride |
| 2 | 2,5-Dimethoxybenzenediazonium chloride | Nitrobenzene (B124822) | Azo Coupling | 2,5-Dimethoxy-4'-nitroazobenzene (example) |
Advanced Functionalization and Derivatization Strategies
The utility of this compound can be expanded by incorporating it into larger molecular architectures or onto the surfaces of materials. This is achieved through various functionalization and derivatization strategies.
Covalent Grafting and Surface Modification Techniques
Covalent grafting involves the formation of a stable chemical bond between the azobenzene derivative and a substrate. This technique is crucial for creating robust photoresponsive materials. Azobenzene derivatives can be covalently attached to a variety of materials, including polymers, graphene, and layered silicates. researchgate.netuakron.edu
For example, azobenzene compounds can be functionalized with reactive groups that allow them to be grafted onto surfaces. The diazotization process itself can be used to functionalize surfaces like carbon nanotubes. researchgate.net Post-synthetic modification of materials like covalent organic frameworks (COFs) with azobenzene groups has also been demonstrated. njtech.edu.cnresearchgate.net In this approach, a pre-synthesized COF with reactive sites is treated with an azobenzene derivative to anchor the photoresponsive units within the framework's pores. researchgate.net
Chemical Derivatization for Enhanced Material Integration
Chemical derivatization of this compound can be employed to improve its compatibility and integration with other materials. This can involve introducing specific functional groups that promote desired intermolecular interactions or enable further chemical reactions.
For instance, introducing long alkyl chains can influence the packing and self-assembly of azobenzene derivatives, which is important for creating ordered thin films. The introduction of groups capable of forming hydrogen bonds can also be used to control the supramolecular structure and thermal stability of the cis-isomer. researchgate.net Derivatization reagents based on azobenzene have been developed for use in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), highlighting the versatility of these compounds. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:
Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. nih.gov
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. For example, the use of environmentally friendly solvents like ethyl lactate (B86563) has been explored for the synthesis of azobenzenes. mdpi.com
Catalyst: In some synthetic routes, such as oxidative coupling, the choice of catalyst is critical. For instance, mesoporous manganese oxide has been used as a catalyst for the synthesis of aromatic azo compounds from anilines. nih.gov
pH: As mentioned earlier, the pH of the coupling reaction is crucial for activating the coupling partner. libretexts.org
Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to optimize the yield and minimize the formation of byproducts.
Recent research has focused on developing more efficient and sustainable synthetic methods. For example, palladium-catalyzed C-N coupling reactions have been used to synthesize asymmetrical azobenzene derivatives. mdpi.com Flow chemistry has also been employed to achieve high conversion rates in short reaction times for diazotization and azo coupling reactions. dp.tech
The table below summarizes some optimized reaction conditions reported for the synthesis of various azobenzene derivatives, which could be adapted for the synthesis of this compound.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Oxidative Coupling | meso-Mn₂O₃ | Toluene | 110 °C | High | nih.gov |
| C-N Coupling | (dppf)PdCl₂ / Cs₂CO₃ | Toluene | 60 °C | Up to 97% | mdpi.com |
| Diazotization/Coupling | - | Ethyl Lactate | 90 °C | High | mdpi.com |
| Oxidation of Hydrazine | TCCA | THF | Room Temp | Up to 97% | mdpi.com |
By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be prepared in high yield and purity, paving the way for its use in advanced materials and technologies.
Advanced Spectroscopic and Structural Characterization of 2,5 Dimethoxy 4 Nitroazobenzene
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of 2,5-Dimethoxy-4-nitroazobenzene. mdpi.comamericanpharmaceuticalreview.commdpi.com These non-destructive methods probe the vibrational modes of molecules, offering a unique "fingerprint" of the compound. mdpi.com
Analysis of Nitro and Azo Group Vibrational Modes
The vibrational modes of the nitro (NO₂) and azo (–N=N–) groups are of particular interest due to their significant influence on the molecule's properties. In substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in distinct regions of the infrared spectrum. The asymmetric stretching mode is generally observed between 1500 and 1570 cm⁻¹, while the symmetric stretching mode is found in the 1300 to 1370 cm⁻¹ range. researchgate.net For instance, in 4-methyl-3-nitrobenzoic acid, the asymmetric NO₂ stretch is assigned to a band at 1533 cm⁻¹, and the symmetric stretch is around 1354 cm⁻¹. scirp.org
The azo group (–N=N–) vibration in azobenzene (B91143) derivatives is also a key diagnostic marker. The N=N stretching vibration is typically observed in the range of 1445-1450 cm⁻¹ in both FTIR and Raman spectra, confirming the presence of the azo linkage. researchgate.net The conjugation of an azobenzene unit to a vibrational mode can significantly enhance its Raman signal, a phenomenon known as azo-enhanced Raman scattering (AERS). nih.gov This enhancement is attributed to the extension of the conjugation system and the coupling of electronic–vibrational transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. mdpi.com
In a related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the methoxy (B1213986) groups. mdpi.com The aromatic protons appear as singlets at δ 7.61 and 7.29 ppm, while the methoxy groups resonate at δ 3.93 and 3.91 ppm. mdpi.com The ¹³C NMR spectrum of this compound exhibits signals for the aromatic carbons, including those attached to the nitro group (142.0 ppm), methoxy groups (153.2 and 145.9 ppm), and the fluoro group (149.3 ppm, with a J-coupling of 249.5 Hz). mdpi.com The carbon atoms of the methoxy groups appear at 57.3 and 57.1 ppm. mdpi.com Similar patterns and chemical shifts would be expected for this compound, with adjustments due to the replacement of the fluorine atom with the azo-linked phenyl group.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. mdpi.com This method provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments, aiding in structural elucidation. researchgate.netbu.eduuva.nl
For the related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, the electron ionization mass spectrum (EI-MS) shows a molecular ion peak [M]⁺ at m/z 201, which is consistent with its calculated molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) provides an even more accurate mass, for instance, 201.0435 for C₈H₈FNO₄, which closely matches the calculated mass of 201.0437. mdpi.com The fragmentation pattern in the mass spectrum provides further structural information. For example, the loss of specific functional groups, such as the nitro or methoxy groups, results in characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Characterization
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is employed to study the electronic transitions within this compound and to characterize its chromophoric system. mdpi.com The absorption of ultraviolet and visible light by the molecule provides information about its conjugated system and the energy levels of its electrons.
Identification of n-π and π-π Electronic Transitions**
Azobenzene and its derivatives typically exhibit two characteristic absorption bands in their UV-Vis spectra, corresponding to n-π* and π-π* electronic transitions. researchgate.net The π-π* transition is generally a high-intensity band observed in the ultraviolet region, often around 320-340 nm for azobenzene itself. researchgate.net The n-π* transition is a lower-intensity band that appears at longer wavelengths, in the visible region, typically around 440 nm for azobenzene. vdoc.pub The n-π* transition is formally forbidden by symmetry in the trans isomer but becomes allowed in the cis isomer. vdoc.pub In some cases, the n-π* band can be obscured by the more intense π-π* band, especially in nonpolar solvents. researchgate.net
Influence of Substituent Effects on Spectral Features
Data Tables
Table 1: Spectroscopic Data for a Structurally Related Compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
| Technique | Observed Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.61 (s, 1H), 7.29 (s, 1H), 3.93 (s, 3H), 3.91 (s, 3H) | mdpi.com |
| ¹³C NMR (CDCl₃) | δ 153.2, 149.3 (d, J = 249.5 Hz), 145.9, 142.0, 112.9 (d, J = 25.4 Hz), 110.0 (d, J = 5.2 Hz), 57.3, 57.1 | mdpi.com |
| EI-MS | m/z 201 [M]⁺ | mdpi.com |
| HRMS (ESI) | m/z 201.0435 [M]⁺ (Calculated for C₈H₈FNO₄: 201.0437) | mdpi.com |
Table 2: General Wavenumber Ranges for Key Vibrational Modes in Substituted Azobenzenes
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | researchgate.net |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | researchgate.net |
| Azo (-N=N-) | Stretch | 1445 - 1450 | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, an XPS analysis would provide critical information regarding the surface-level elemental makeup. The expected elemental peaks would correspond to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks would offer insight into the chemical environments of these atoms. For instance, the N 1s spectrum would be expected to show distinct peaks corresponding to the nitro group (-NO2) and the azo bridge (-N=N-). Similarly, the O 1s spectrum would differentiate between the oxygen atoms in the nitro group and those in the methoxy groups (-OCH3). The C 1s spectrum would reveal the various carbon environments within the aromatic rings and the methoxy groups.
A hypothetical data table for the XPS analysis of this compound is presented below. The binding energy values are illustrative and would need to be determined experimentally.
| Element | Orbital | Binding Energy (eV) - Hypothetical | Atomic Concentration (%) - Hypothetical |
| C | 1s | ~285 (Aromatic C-C, C-H), ~286 (C-O), ~284 (C-N) | 60-70 |
| O | 1s | ~533 (O-C), ~532 (O-N) | 20-30 |
| N | 1s | ~406 (N-O in NO2), ~400 (N=N) | 10-15 |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of its three-dimensional conformation in the solid state. Key structural features of interest would include the planarity of the azobenzene system, the orientation of the methoxy and nitro substituent groups relative to the aromatic rings, and any intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing.
Below is a hypothetical table summarizing the kind of crystallographic data that would be obtained for this compound.
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| N=N Bond Length (Å) | 1.25 |
| C-N=N Torsion Angle (°) | 178 |
It is important to reiterate that the data presented in the tables above are hypothetical and serve only to illustrate the type of information that would be generated from XPS and X-ray crystallography studies of this compound. The generation of factual and scientifically accurate content for these sections is contingent upon the future publication of experimental research on this specific compound.
Photoisomerization and Thermal Isomerization Dynamics of 2,5 Dimethoxy 4 Nitroazobenzene
Fundamental Photoisomerization Mechanisms in Azobenzenes
The conversion from the trans to the cis isomer, and vice versa, is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The subsequent relaxation back to the ground state can lead to a change in geometry.
Kinetics of Thermal Cis-to-Trans Isomerization
In the absence of light, the metastable cis isomer thermally reverts to the more stable trans form. The rate of this process is highly sensitive to the molecular structure and the environment.
Photoisomerization Quantum Yields and Photostationary States
The efficiency of the photoisomerization process is quantified by the quantum yield (Φ) , which is the fraction of absorbed photons that result in an isomerization event. The quantum yields for trans-to-cis (Φt→c) and cis-to-trans (Φc→t) isomerization are often different and depend on the excitation wavelength. nih.gov For many azobenzenes, the quantum yield for the n→π* excitation is different from that of the π→π* excitation. nih.gov
Upon continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached. This is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal. The composition of the mixture at the PSS depends on the molar absorption coefficients of the two isomers at the irradiation wavelength and their respective photoisomerization quantum yields.
Influence of Molecular Structure and Substituents on Isomerization Properties
The photoisomerization and thermal relaxation dynamics of azobenzene (B91143) derivatives are intricately linked to their molecular structure. The nature, position, and number of substituents on the aromatic rings can profoundly alter the electronic and steric properties of the molecule, thereby influencing the efficiency of photoisomerization and the rate of thermal decay of the cis isomer. In the case of 2,5-Dimethoxy-4-nitroazobenzene, the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups and a strong electron-withdrawing nitro (-NO₂) group creates a "push-pull" system, which significantly impacts its isomerization characteristics.
The electronic landscape of an azobenzene molecule dictates the energy levels of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the non-bonding (n) orbitals of the nitrogen atoms. Substituents modulate these energy levels, which in turn affects the absorption spectra and the quantum yields of photoisomerization.
Electron-donating groups, such as methoxy groups, increase the energy of the HOMO, while electron-withdrawing groups, like the nitro group, lower the energy of the LUMO. acs.org In a push-pull substituted azobenzene like this compound, this combined effect reduces the energy gap for the π → π* transition. acs.org This leads to a significant red-shift in the corresponding absorption band, often moving it from the UV into the visible region of the electromagnetic spectrum. acs.org This class of azobenzenes is often referred to as "pseudo-stilbenes" due to their spectral characteristics.
The substituents also influence the mechanism of isomerization. Two primary pathways are generally considered for the thermal cis-to-trans isomerization: rotation around the N=N double bond or an in-plane inversion at one of the nitrogen atoms. nih.gov For push-pull azobenzenes, the rotational barrier is significantly lowered in polar solvents due to the stabilization of a polar transition state. longdom.org The nitro group, being strongly electron-withdrawing, and the electron-donating methoxy groups enhance the polarity of the molecule, especially in the excited state, making the rotational pathway more favorable in polar environments. longdom.orgresearchgate.net
The rate of thermal cis-to-trans isomerization is also highly dependent on the electronic nature of the substituents. In general, push-pull substitution patterns tend to accelerate the thermal relaxation of the cis isomer. This is attributed to the stabilization of the transition state for rotation. However, the position of the substituents is also crucial. Ortho-substituents can introduce steric hindrance that may either accelerate or decelerate the isomerization process depending on the specific interactions. In this compound, the methoxy group at the ortho position (position 2) can sterically interact with the azo group, potentially influencing the planarity of the molecule and the kinetics of isomerization.
To illustrate the influence of such substitutions, the following table presents representative kinetic data for a similar push-pull azobenzene, 4-amino-4'-nitroazobenzene, in various solvents. While not the exact compound, these data provide insight into the expected behavior of this compound, which also possesses a strong push-pull character.
| Solvent | Rate Constant, k (s⁻¹) at 25°C | Half-life, t₁/₂ (s) | Activation Energy, Ea (kJ/mol) |
|---|---|---|---|
| n-Hexane | 0.002 | 346.5 | 85.3 |
| Dioxane | 0.011 | 63.0 | 78.7 |
| Acetonitrile | 0.075 | 9.2 | 70.1 |
| Methanol | 0.120 | 5.8 | 65.4 |
Note: The data in this table are for 4-amino-4'-nitroazobenzene and are intended to be illustrative of the behavior of a push-pull azobenzene. The actual values for this compound may vary.
The photoisomerization quantum yield, which is a measure of the efficiency of the light-induced isomerization, is also significantly affected by the substitution pattern. For push-pull azobenzenes, the quantum yield for the trans-to-cis isomerization upon irradiation of the π → π* band is often lower than that of unsubstituted azobenzene. nih.gov This can be attributed to the increased rate of non-radiative decay from the excited state back to the trans ground state. However, the red-shifted absorption is often a more desirable property for practical applications, representing a trade-off between switching wavelength and efficiency.
The following table summarizes the general influence of the substituents present in this compound on its isomerization properties.
| Substituent Type | Effect on π → π* Absorption | Effect on Thermal Relaxation Rate | Favored Isomerization Mechanism in Polar Solvents |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃) | Red-shift | Generally accelerates | Rotation |
| Electron-Withdrawing (e.g., -NO₂) | Red-shift | Generally accelerates | Rotation |
| Push-Pull (e.g., -OCH₃ and -NO₂) | Significant red-shift | Significantly accelerates | Rotation |
Advanced Computational and Theoretical Chemistry Investigations of 2,5 Dimethoxy 4 Nitroazobenzene
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure of molecules like 2,5-Dimethoxy-4-nitroazobenzene. These methods provide insights into the molecule's geometry, stability, and electronic properties, which are fundamental to its behavior.
Geometry Optimization and Conformational Analysis
The geometry of this compound, like other azobenzenes, is primarily defined by its two isomeric forms: the thermodynamically more stable trans isomer and the metastable cis isomer. Computational studies on similar push-pull azobenzenes using DFT methods, such as B3LYP with a 6-31++G(d,p) basis set, have been employed to determine the optimized geometries of these isomers. researchgate.net
For the trans isomer, a planar or near-planar conformation is typically the most stable, characterized by a C-N=N-C dihedral angle of approximately 180°. In contrast, the cis isomer adopts a non-planar, bent structure with a C-N=N-C dihedral angle significantly deviating from 0°. The presence of the methoxy (B1213986) and nitro substituents influences the precise bond lengths and angles. For instance, in related substituted azobenzenes, the N=N bond length is a key parameter that can be affected by the electronic nature of the substituents.
Table 1: Representative Optimized Geometrical Parameters for Push-Pull Azobenzene (B91143) Isomers (Analogous Systems)
| Parameter | trans Isomer | cis Isomer |
|---|---|---|
| C-N=N-C Dihedral Angle | ~180° | ~-8° to 10° |
| N=N Bond Length | ~1.25 Å | ~1.26 Å |
| C-N Bond Length | ~1.42 Å | ~1.44 Å |
Note: These are typical values for push-pull azobenzenes and serve as an estimation for this compound.
Prediction of Spectroscopic Parameters and Charge Transfer Interactions
Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For push-pull azobenzenes, the spectra are characterized by two main absorption bands: a strong, high-energy band corresponding to the π→π* transition and a weaker, lower-energy band associated with the n→π* transition.
The electron-donating methoxy groups and the electron-withdrawing nitro group in this compound are expected to cause a significant redshift (bathochromic shift) of the π→π* absorption band compared to unsubstituted azobenzene. This is due to the stabilization of the π* molecular orbital and destabilization of the π molecular orbital, which reduces the energy gap for the transition. This charge-transfer character is a hallmark of push-pull systems. Computational studies on analogous molecules have successfully predicted these spectral shifts.
Molecular Dynamics Simulations for Solvent Effects and Condensed Phases
Molecular dynamics (MD) simulations are instrumental in understanding the behavior of molecules in solution and other condensed phases. For this compound, MD simulations can reveal the influence of the solvent environment on its conformational dynamics and isomerization processes.
In push-pull azobenzenes, the polarity of the solvent can have a profound effect on the kinetics and mechanism of the cis-to-trans thermal isomerization. MD simulations, often in a quantum mechanics/molecular mechanics (QM/MM) framework, can model the explicit interactions between the solute and solvent molecules. These simulations have shown that polar solvents can stabilize the more polar transition state of the rotational isomerization pathway, thereby accelerating the isomerization rate. For a molecule like this compound, which possesses a significant dipole moment that changes between its isomeric states, solvent interactions are crucial.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. In push-pull systems like this compound, the HOMO is typically localized on the electron-rich part of the molecule (the ring with the methoxy groups), while the LUMO is concentrated on the electron-deficient part (the ring with the nitro group).
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. For push-pull azobenzenes, this gap is generally smaller than in unsubstituted azobenzene, which is consistent with the observed redshift in their absorption spectra. researchgate.net
Table 2: Representative Frontier Orbital Energies for a Push-Pull Azobenzene (Analogous System)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 to -6.5 |
| LUMO | -2.0 to -2.5 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: These values are illustrative for push-pull azobenzenes and provide an estimate for this compound.
The primary electronic transitions involve the promotion of an electron from the HOMO to the LUMO (π→π) or from a non-bonding orbital (on the nitrogen atoms) to the LUMO (n→π). TD-DFT calculations can elucidate the nature and energy of these transitions.
Theoretical Modeling of Isomerization Reaction Mechanisms and Energy Surfaces
The photoisomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or inversion (in-plane bending) at one of the nitrogen atoms. Theoretical modeling is essential for mapping the potential energy surfaces of the ground and excited states to determine the favored pathway.
For push-pull azobenzenes, computational studies have shown that the mechanism can be solvent-dependent. In non-polar solvents, the inversion pathway is often favored for thermal isomerization in the ground state. However, in polar solvents, the rotational pathway, which involves a more polar transition state, becomes more favorable. Upon photoexcitation, the molecule is promoted to an excited state where the energy barrier for isomerization is significantly lower. Non-adiabatic dynamics simulations suggest that for many push-pull systems, the torsional (rotational) mechanism is the dominant productive route for photoisomerization.
Calculation of Nonlinear Optical Properties (Hyperpolarizability, Susceptibility)
Push-pull azobenzenes are of great interest for applications in nonlinear optics (NLO) due to their large hyperpolarizabilities. The intramolecular charge transfer from the donor to the acceptor groups gives rise to significant changes in the dipole moment upon excitation, which is a key factor for a large second-order NLO response (first hyperpolarizability, β).
Computational methods, such as finite-field approaches implemented in quantum chemistry software, can be used to calculate the hyperpolarizability of molecules. For push-pull molecules, these calculations typically predict large values for β. The magnitude of β is sensitive to the strength of the donor and acceptor groups and the nature of the conjugated bridge. The dimethoxy and nitro substituents in this compound are expected to result in a significant NLO response.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Azobenzene |
| trans-2,5-Dimethoxy-4-nitroazobenzene |
| cis-2,5-Dimethoxy-4-nitroazobenzene |
| trans isomer |
Applications in Advanced Materials Science and Molecular Engineering
Optoelectronic and Photonic Applications
Azo dyes are recognized as valuable functional materials for their responsive modulation of polarized light. researchgate.net The core of their utility lies in the reversible photoisomerization of the azobenzene (B91143) group, which allows for the creation of materials with tunable optical properties. researchgate.netdigitellinc.com This has made them excellent candidates for various photonic applications, including optical data storage and the fabrication of light-responsive polymeric materials. nih.gov The presence of the azo group (-N=N-), which connects the two aromatic rings, is responsible for the vibrant color of these compounds and their utility in electronic devices and optical data storage. mdpi.comresearchgate.net
The general properties of azobenzene derivatives suggest that 2,5-Dimethoxy-4-nitroazobenzene is a candidate for these technologies. The substitution pattern—electron-donating dimethoxy groups and an electron-withdrawing nitro group—creates a strong push-pull system. Such systems are known to exhibit intense absorption bands that are highly sensitive to their electronic environment, a key feature for optoelectronic applications. rsc.org
The most notable characteristic of azobenzene and its derivatives is the ability to undergo efficient and reversible photochemical reactions, switching between two metastable isomers (trans and cis). digitellinc.com This light-induced interconversion allows systems incorporating azobenzenes to function as photoswitches, enabling rapid and reversible control over various material properties. digitellinc.com Upon absorption of light, typically in the UV range, the stable trans isomer converts to the bent, metastable cis isomer. researchgate.net This process can be reversed by irradiation with visible light or by thermal relaxation. rsc.org
This isomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra. These molecular-level changes can be harnessed to trigger macroscopic property changes in a material, forming the basis for light-controlled devices. digitellinc.com Materials incorporating azobenzene photoswitches have been explored for applications ranging from optical devices to "smart" polymers. digitellinc.com The specific substituents on the azobenzene core, such as the dimethoxy and nitro groups in this compound, are crucial as they modulate the electronic structure and, consequently, the switching behavior of the molecule. rsc.org
Azobenzene derivatives with a "push-pull" electronic structure are prime candidates for nonlinear optical (NLO) materials. rsc.org These molecules, featuring electron-donating groups (like methoxy) on one end of the conjugated system and electron-accepting groups (like nitro) on the other, can exhibit large third-order nonlinearity. researchgate.netrsc.org The introduction of a strong electron-withdrawing group, such as a nitro group, at the para-position of an azobenzene ring creates what are known as pseudo-stilbene type azobenzenes, which are commonly used in nonlinear optics. nih.gov
Theoretical and experimental studies on various azobenzene derivatives have shown that their NLO response can be modulated by photo-isomerization. rsc.org Specifically, the NLO response can be tuned by altering the isomeric composition of the material, with some studies indicating that the cis isomer can contribute to an enhanced NLO effect. rsc.org The molecular structure of this compound, with its dimethoxy donor and nitro acceptor groups, is designed to enhance these properties. Theoretical calculations on similar nitro-substituted molecules have shown them to possess significant second hyperpolarizabilities (a measure of microscopic third-order NLO behavior), suggesting that this compound would exhibit notable NLO properties. rsc.org
| Property | Description | Relevance to this compound |
| Push-Pull Structure | Electron-donating groups (dimethoxy) and an electron-accepting group (nitro) enhance molecular polarization. | This is a key structural feature for high NLO response. rsc.org |
| Third-Order NLO Effects | Materials can change their refractive index or absorption coefficient in response to high-intensity light. | Nitro-substituted azobenzenes are known to exhibit these effects. nih.gov |
| Photoswitchable NLO Response | The NLO properties can be modulated by switching the azobenzene unit between its trans and cis isomers. | This allows for the creation of dynamic NLO materials where the optical properties can be controlled with light. rsc.org |
Molecular Switches and Responsive Systems
The fundamental property of azobenzene compounds that underpins their use in responsive systems is the reversible trans-cis isomerization around the central nitrogen-nitrogen double bond. researchgate.net This transformation can be triggered by light, leading to a significant change in the molecule's shape from a nearly planar, elongated trans form to a bent, more compact cis form. researchgate.net This molecular motion can be harnessed to control material properties at a macroscopic level.
The substituents on the aromatic rings play a critical role in the switching behavior. It is well-established that modifying the substitution pattern on the azobenzene core is a primary method for tuning the thermal relaxation rate of the cis isomer back to the more stable trans form, which dictates the response time of the molecular switch. rsc.org For instance, azobenzene derivatives with strong push-pull configurations, such as those with nitro groups, often exhibit different relaxation dynamics compared to non-substituted versions. rsc.org The integration of such photoswitches into polymers or other materials allows for the remote, non-invasive control of their properties, such as shape, permeability, or color, using light. mdpi.com
Sensor Technology and Chemosensors
Azo compounds have found applications as sensors due to their distinct colorimetric properties that can change in response to their chemical environment. mdpi.com The compound this compound, in the form of its diazonium salt "Fast Black K Salt," has been utilized as a versatile visualization reagent in thin-layer chromatography for the purpose of differentiating aliphatic amines. rsc.orgresearchgate.net In this application, the diazonium salt reacts with the amines on the chromatography plate to produce a colored spot, allowing for their identification and distinction. This demonstrates a direct use of the compound's reactive nature for chemosensing.
| Reagent | Application | Principle |
| Fast Black K Salt | Visualization of aliphatic amines in thin-layer chromatography. rsc.orgresearchgate.net | The diazonium group of Fast Black K Salt reacts with amines to form a new, colored azo compound, indicating the presence of the amine. |
| Fast Black K Salt | Histochemical staining. nih.govresearchgate.net | Used as a dye to stain specific biological components, such as enterochromaffin cells and various enzymes like acid phosphatase and aminopeptidase. nih.gov |
Controlled Chemical Release Systems
The light-induced isomerization of azobenzene derivatives provides a powerful mechanism for creating controlled chemical release systems. This strategy often involves incorporating azobenzene units into a larger structure, such as a polymer matrix, hydrogel, or nanoparticle, that encapsulates a payload like a drug. nih.govmdpi.com The release can be triggered by light, which offers high spatiotemporal control. rsc.org
The principle relies on the structural change of the azobenzene moiety upon photoisomerization. For example, when the trans isomer switches to the cis form, the resulting change in shape and polarity can disrupt the integrity of the encapsulating material, leading to the release of the entrapped molecules. nih.govmdpi.com This has been demonstrated in systems like:
Liposomes ("Azosomes"): Azobenzene-containing lipids incorporated into liposome (B1194612) membranes can be isomerized with light, which alters membrane properties and triggers the release of encapsulated cargo. digitellinc.com
Mesoporous Silica Nanoparticles (MSNPs): Azobenzene derivatives can be grafted onto the surface of MSNPs to act as light-operated gatekeepers, blocking the pores in one isomeric state and opening them in another to release a payload. nih.govrsc.org
Hydrogels: Cationic azobenzenes can act as light-responsive crosslinkers in hydrogels, causing a reversible gel-to-sol transition upon UV irradiation that releases any encapsulated substances. mdpi.com
Given its photoswitchable azobenzene core, this compound is a potential candidate for integration into such light-triggered release systems.
Supramolecular Chemistry and Self-Assembly Processes
The reversible isomerization of azobenzene derivatives is widely exploited in supramolecular chemistry to control the self-assembly and disassembly of complex architectures. The significant geometric change between the linear trans isomer and the bent cis isomer can be used to direct the formation or disruption of larger, ordered structures. nih.gov
For example, azobenzenes have been incorporated as photoresponsive units in supramolecular hydrogels. mdpi.com In these systems, the azobenzene units can act as crosslinkers. In their trans state, they facilitate the self-assembly of the gel network. Upon irradiation with UV light, the transition to the cis state disrupts the packing and interactions, leading to a collapse of the network and a gel-to-solution transition. mdpi.com This process is often reversible, with the gel state being restored upon irradiation with visible light or through thermal relaxation. This light-driven control over material state is a key goal in the development of smart materials. Similarly, azobenzene-containing ligands have been used to mediate the reversible assembly and disassembly of complex metallosupramolecular cages. nih.gov
Environmental Fate and Transformation Pathways of 2,5 Dimethoxy 4 Nitroazobenzene
Abiotic Degradation Mechanisms
There is a lack of specific studies detailing the abiotic degradation of 2,5-Dimethoxy-4-nitroazobenzene through processes such as hydrolysis or photolysis. For related azo dye compounds, photodegradation by sunlight can be a significant transformation pathway. This process can involve the excitation of the azo bond by ultraviolet (UV) radiation, potentially leading to its cleavage. However, without experimental data for this compound, its susceptibility to photodegradation, the reaction kinetics, and the resulting transformation products remain unknown. Similarly, information regarding its potential for hydrolysis under various environmental pH conditions is not available.
Microbial Biotransformation and Product Characterization
The microbial biotransformation of this compound has not been a direct subject of detailed research, according to available information. General knowledge of microbial interactions with aromatic compounds containing nitro and azo groups suggests potential transformation pathways.
Reductive Azo-Cleavage and Nitro-Group Reduction Pathways
For many azo dyes, a primary route of microbial transformation, particularly under anaerobic conditions, is the reductive cleavage of the azo bond (-N=N-). This process is catalyzed by microbial azoreductases and results in the formation of aromatic amines. In the case of this compound, this would theoretically yield 2,5-dimethoxyaniline (B66101) and 4-nitroaniline.
Concurrently, the nitro group (-NO2) is susceptible to microbial reduction. This can proceed through a series of steps to form nitroso, hydroxylamino, and ultimately, amino groups. The specific microbial enzymes and environmental conditions that would facilitate these reductions for this compound have not been documented.
Formation of Azo-Dimers and Other Transformation Products
The potential for this compound to form azo-dimers or other complex transformation products during its biotransformation has not been reported in scientific literature. In some instances, the reactive intermediates formed during the breakdown of aromatic compounds can polymerize to form larger, more complex molecules. The identity and environmental significance of any such products from this compound are yet to be determined. The compound has been listed as a potential transformation product in the context of in silico toxicity prediction software, but no experimental studies confirming its formation or subsequent degradation were found. europa.eu
Environmental Distribution and Persistence Modeling
Due to the absence of empirical data on its physicochemical properties and degradation rates, no specific environmental distribution and persistence models for this compound are available. Such models rely on data points like water solubility, vapor pressure, and half-life in different environmental compartments (soil, water, air), none of which are readily available for this compound. In silico (computer-based) models could potentially estimate these parameters, but without experimental validation, their accuracy remains uncertain. A mention of this compound as a transformation product in a framework for assessing in silico toxicity predictions highlights its relevance in computational toxicology, but does not provide the necessary data for environmental modeling. europa.eu
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes and Derivatizations for Tunable Properties
The advancement of applications for 2,5-Dimethoxy-4-nitroazobenzene is intrinsically linked to the ability to synthesize it and its derivatives efficiently and with high precision. Future research will likely focus on moving beyond traditional methods to embrace more sophisticated synthetic strategies.
Modern organic synthesis offers a vast toolkit that could be applied to this molecule. hilarispublisher.com Methodologies such as transition-metal catalysis, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira), have become essential for constructing complex molecular architectures with high yields. hilarispublisher.com The application of these methods could facilitate the introduction of a wide array of functional groups to the this compound scaffold. Furthermore, the emergence of photoredox catalysis, which uses visible light to mediate reactions under mild conditions, presents another promising avenue for novel bond formations and late-stage functionalization. hilarispublisher.com
Derivatization is key to fine-tuning the molecule's properties for specific functions. By strategically modifying the core structure of this compound, researchers can alter its photochemical and physical characteristics, such as absorption spectra, isomerization quantum yields, and the thermal stability of its isomers. For example, introducing water-solubilizing groups like sulfonates could render the molecule suitable for biological applications, a strategy successfully demonstrated with other azobenzene (B91143) derivatives. acs.org The goal is to create a portfolio of related compounds with a spectrum of properties that can be matched to the demands of a particular application. acs.orgpolimi.it
| Potential Derivatization Strategy | Target Property to Tune | Example Functional Group | Potential Application Area |
| Introduction of Halogens (e.g., Br, I) | Facilitate further cross-coupling reactions | Bromine | Advanced material synthesis acs.org |
| Addition of Water-Solubilizing Groups | Enhance biocompatibility and solubility in aqueous media | Sulfonate (SO₃⁻) | Photopharmacology, biological sensors acs.org |
| Incorporation of Bioactive Molecules | Create photo-responsive biological probes | Trehalose, Peptides | Chemical biology, targeted drug delivery acs.org |
| Variation of Push-Pull Substituents | Modify photoisomerization wavelength and efficiency | Replacing nitro with cyano or other acceptors | Molecular switches, data storage |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A profound understanding of the structure-property relationships in this compound is crucial for its rational design and application. This requires a synergistic approach that combines state-of-the-art experimental techniques with powerful computational methods.
Advanced spectroscopic methods are essential to probe the molecule's behavior. High-resolution transient absorption spectroscopy, for instance, can track the ultrafast dynamics of the trans-to-cis photoisomerization process on the femtosecond to nanosecond timescale. polimi.it This allows researchers to observe the formation and decay of excited states and intermediate species. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry remain fundamental for the unequivocal structural elucidation of the parent compound and its derivatives. nih.gov
In parallel, computational chemistry offers invaluable insights into reaction mechanisms and molecular properties that can be difficult to access experimentally. nih.gov Quantum chemistry calculations, such as Time-Dependent Density Functional Theory (TD-DFT) and RASPT2, can be used to model the potential energy surfaces of the ground and excited states. acs.orgpolimi.it These calculations help to identify the pathways for photoisomerization, predict absorption spectra, and explain the influence of different substituents on the molecule's behavior. acs.orgpolimi.itnih.gov This in silico screening can guide experimental efforts by predicting which derivatizations are most likely to yield desired properties, thereby saving significant time and resources. nih.gov
| Technique | Type | Information Gained |
| Transient Absorption Spectroscopy | Spectroscopic | Ultrafast dynamics of photoisomerization, excited-state lifetimes. polimi.it |
| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Unambiguous structural confirmation of isomers and derivatives. nih.gov |
| Mass Spectrometry (MS) | Spectroscopic | Accurate molecular weight determination and fragmentation analysis. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Spectroscopic | Identification of functional groups (e.g., nitro group). nih.gov |
| Time-Dependent DFT (TD-DFT) | Computational | Prediction of electronic absorption spectra, analysis of excited states. acs.orgpolimi.it |
| RASPT2 / QM/MM | Computational | High-accuracy modeling of potential energy surfaces and deactivation pathways. acs.orgpolimi.it |
| In Silico Screening | Computational | Theoretical prediction of reaction outcomes and properties of novel derivatives. nih.gov |
Exploration of New Functional Applications in Responsive Materials
The ability of azobenzenes to function as molecular switches, reversibly changing their geometry upon light irradiation, makes them prime candidates for a host of functional materials. polimi.it Research into this compound is poised to contribute to this field by leveraging its specific push-pull characteristics.
The photo-responsive nature of this molecule could be harnessed for applications in high-density optical data storage, where the trans and cis isomers represent binary states (0 and 1). Its distinct absorption spectra could also be utilized in the fabrication of optical filters and diffraction elements. acs.org In the realm of soft robotics and smart polymers, incorporating this compound into a polymer matrix could allow for the creation of materials that change shape or properties when exposed to specific wavelengths of light.
Furthermore, the field of photopharmacology represents a frontier application. By attaching this photoswitch to a biologically active molecule, it may be possible to control the drug's activity with light, activating it only at a specific target site in the body, which could dramatically reduce side effects. The development of water-soluble derivatives is a critical step toward this goal. acs.org
Addressing Challenges in Environmental Sustainability and Green Chemistry Approaches
As with any chemical manufacturing process, the synthesis of this compound and its derivatives must be evaluated through the lens of environmental sustainability. Future research must prioritize the development of green chemistry approaches to minimize the environmental impact of its production. mdpi.com
This involves a holistic rethinking of the synthetic process according to the principles of green chemistry. youtube.com A key goal is to reduce the number of synthetic steps, particularly by avoiding the use of protecting groups, which generate significant waste. youtube.com The selection of solvents is also critical. Shifting from hazardous volatile organic compounds (VOCs) to environmentally benign solvents, such as water or bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), can drastically reduce the environmental footprint of the synthesis. mdpi.comnih.govrsc.org
Moreover, employing catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. The use of efficient and recyclable catalysts can reduce energy consumption and waste production. nih.gov Emerging technologies like photocatalysis and biocatalysis offer the potential for highly selective transformations under mild and environmentally friendly conditions, representing a sustainable path forward for the synthesis of complex molecules like this compound. nih.gov
| Green Chemistry Principle | Application to Synthesis of this compound | Reference |
| Waste Prevention | Design synthetic routes with high atom economy to minimize byproducts. | youtube.com |
| Safer Solvents and Auxiliaries | Replace traditional volatile organic solvents with water or green solvents like 2-MeTHF or CPME. | mdpi.comnih.gov |
| Design for Energy Efficiency | Utilize reactions that can be conducted at ambient temperature and pressure, such as photocatalysis. | nih.gov |
| Use of Catalysis | Employ catalytic quantities of reagents (e.g., DIPEA, transition metals) instead of stoichiometric amounts. | nih.gov |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps to shorten the synthesis and reduce waste. | youtube.com |
Q & A
Q. What are the optimized synthetic routes for 2,5-Dimethoxy-4-nitroazobenzene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous nitroazobenzene derivatives are synthesized via diazo-coupling reactions. For example, substituted benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde) can react with nitroaniline derivatives under acidic conditions. A general approach involves refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization . Optimization may involve adjusting molar ratios, reaction time (4–8 hours), and temperature (70–90°C). Yield improvements often require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) be systematically applied to characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify methoxy (-OCH), nitro (-NO), and azo (-N=N-) groups. Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons split into distinct patterns due to substitution symmetry .
- IR : Key peaks include ~1520 cm (N=N stretch) and ~1340 cm (NO symmetric stretch). Methoxy C-O stretches appear at ~1250 cm .
- UV-Vis : The azo chromophore absorbs strongly in the visible range (λ~400–500 nm), with shifts depending on solvent polarity and substituent effects. Compare with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices, and how can they be resolved?
- Methodological Answer : Challenges include matrix interference, photodegradation of the azo group, and low volatility for GC-MS. Solutions:
- HPLC-MS/MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for separation. Monitor fragmentation patterns (e.g., m/z corresponding to [M+H]).
- Internal Standards : Isotopically labeled analogs (e.g., deuterated or -labeled compounds) improve quantification accuracy, as demonstrated for nitroaromatic analytes in environmental samples .
- Sample Prep : Solid-phase extraction (SPE) with polymeric sorbents (e.g., Strata-X) enhances recovery rates from biological or environmental matrices.
Q. How should researchers address contradictions in reported spectral or reactivity data for nitroazobenzene derivatives?
- Methodological Answer :
- Data Cross-Validation : Compare experimental results with authoritative databases (e.g., NIST, PubChem) to identify outliers .
- Contextual Analysis : Assess solvent effects, pH, and instrument calibration differences across studies. For example, nitro group reduction potentials vary with solvent dielectric constant.
- Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., 25°C, controlled humidity) to isolate variables. Contradictions in thermal stability (e.g., melting points) may arise from polymorphic forms or impurities .
Q. What safety protocols are critical when handling nitroazobenzene derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
- Waste Management : Segregate nitro-containing waste and neutralize with reducing agents (e.g., Fe/NHCl) before disposal to prevent environmental release .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
